2-Chloro-4'-nitro-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4’-nitro-biphenyl is an organic compound with the molecular formula C12H8ClNO2. It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 4’-position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Suzuki-Miyaura Coupling: One method involves the reaction of o-chloronitrobenzene with p-chlorophenylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reaction: Another method involves the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production often employs the Suzuki-Miyaura coupling due to its efficiency and the availability of raw materials. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or dimethylamine in ethanol solution.
Major Products
Amino Derivatives: Reduction of the nitro group yields 2-chloro-4’-amino-biphenyl.
Substituted Biphenyls: Nucleophilic substitution reactions yield various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4’-nitro-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: The compound is a precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Wirkmechanismus
The mechanism of action of 2-Chloro-4’-nitro-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic aromatic substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but with a single benzene ring.
4-Chloro-2-nitroaniline: Contains an amino group instead of a biphenyl structure.
Uniqueness
2-Chloro-4’-nitro-biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to similar compounds with single benzene rings. This structural feature enhances its utility in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C12H8ClNO2 |
---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
1-chloro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H |
InChI-Schlüssel |
UEUOHXXNBGWCBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.